molecular formula C15H12O5 B1680258 Rubrofusarin CAS No. 3567-00-8

Rubrofusarin

Cat. No.: B1680258
CAS No.: 3567-00-8
M. Wt: 272.25 g/mol
InChI Key: FPNKCZKRICBAKG-UHFFFAOYSA-N
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Description

Rubrofusarin is a naturally occurring compound classified as a flavonoid glycoside[]. It is found primarily in various plants, including those in the Asteraceae family. Scientific studies have shown that this compound  may have anxiolytic and antidepressant properties  and this compound  has also been studied for its role as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (MAO-A). This compound  may have potential applications in the treatment of metabolic disorders and neurodegenerative diseases[]

Synthetic Analysis

Target of Action

Rubrofusarin primarily targets human DNA topoisomerase II-α, RNA polymerase, and tyrosinase[]. It also exhibits anti-estrogenic properties.

Mode of Action

This compound interacts with its targets by inhibiting their activity[]. As a mycotoxin, it inhibits RNA polymerase, which is crucial for RNA synthesis. It also inhibits DNA topoisomerase II-α, an enzyme involved in DNA replication and transcription[]. Additionally, this compound acts as a moderate tyrosinase inhibitor, affecting melanin production.

Result of Action

The inhibition of these targets leads to anticancer and antimycobacterial effects[]. By inhibiting DNA topoisomerase II-α, this compound can induce apoptosis in cancer cells[]. Its anti-estrogenic properties suggest potential use in hormone-related cancers. The antimycobacterial activity indicates its potential in treating infections caused by Mycobacterium species.

Side Effects

Potential side effects of this compound may include toxicity to normal cells, allergic reactions, and potential hormonal imbalances due to its anti-estrogenic properties[]. However, detailed studies on side effects are limited.

Action Environment

The action of this compound can be affected by environmental factors such as pH levels, temperature, and solvent conditions[]. Optimal conditions are required to maintain its stability and efficacy.

Molecular Structure

Atomic Arrangement

Rubrofusarin is a flavonoid glycoside with a molecular formula of C₂₄H₂₄O₁₂[]. It consists of a flavonoid core with two hydroxyl groups and a glucose moiety attached.

Bonding Type

The compound contains covalent bonds between carbon, hydrogen, and oxygen atoms[]. The hydroxyl groups are bonded to the flavonoid core, and the glucose moiety is attached via a glycosidic bond.

Geometry

This compound has a planar geometry due to the conjugated double bond system in the flavonoid core[]. The hydroxyl groups and glucose moiety extend out from the plane, giving the molecule a three-dimensional structure.

Electron Cloud Distribution

The electron cloud distribution in this compound is influenced by the conjugated double bond system, which allows for delocalization of electrons across the molecule. This delocalization contributes to the molecule's stability and its ability to absorb UV-visible light.

Stereochemistry

This compound has stereoisomers due to the presence of chiral centers in the flavonoid core and the glucose moiety[]. These stereoisomers can exhibit different biological activities and properties.

Resonance Structures

This compound exhibits resonance structures due to the conjugated double bond system. These resonance structures contribute to the stability and reactivity of the molecule.

Physical Properties

State

Rubrofusarin is a solid at standard temperature and pressure[].

Color and Appearance

This compound is orange in color and has a smooth appearance[].

Density

The density of this compound is 1.432 g/cm³[].

Melting Point and Boiling Point

The melting point of this compound is 210-211°C, and its boiling point is 438.7°C at 760 mmHg[].

Solubility

This compound is sparingly soluble in water but more soluble in organic solvents like methanol and ethanol.

Refractive Index

The refractive index of this compound is 1.590 at 589 nm.

Chemical Properties

Chemical Reaction Type

Rubrofusarin commonly undergoes oxidation-reduction reactions and hydrolysis[][].

Reactivity

This compound is moderately reactive with oxygen, leading to oxidation[]. It is also reactive with strong acids and bases, undergoing hydrolysis.

Redox Property

This compound acts as a moderate reducing agent due to the presence of hydroxyl groups that can donate electrons.

Acidity and Alkalinity

This compound is slightly acidic due to the hydroxyl groups, but it does not exhibit strong acidic or alkaline properties.

Stability

This compound is stable under normal conditions but can decompose upon prolonged exposure to high temperatures or strong oxidizing agents[][].

Biochemical Properties

Rubrofusarin plays a role in inhibiting enzymes such as Protein Tyrosine Phosphatase 1B (this compound) and human Monoamine Oxidase-A (MAO-A)[]. It interacts with these enzymes, affecting their activity and potentially influencing metabolic and neurological processes.

Cellular Effects

This compound has been shown to attenuate chronic restraint stress-induced depressive symptoms, suggesting it may have anxiolytic and antidepressant properties[]. It also sensitizes resistant cancer cell lines to chemotherapeutic agents, enhancing the efficacy of cancer treatments.

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the activity of this compound and MAO-A1

. By inhibiting this compound, this compound can regulate insulin signaling, which is crucial for metabolic processes[]. Inhibition of MAO-A affects the breakdown of neurotransmitters like serotonin and dopamine, influencing mood and behavior.

Related Small Molecules

Morusin,Sandramycin ,cis-Abienol,Gepotidacin,Pristinamycin,Cefovecin sodium,Isodiospyrin,Oritavancin,H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2.TFA,Azlocillin sodium,2,6-Dichlorodiphenylamine,n-Propyl 4-Hydroxybenzoate--d4,Antibacterial agent 189,Herbimycin a,Saikosaponin A

Scientific Research Applications

Anticancer Properties

Rubrofusarin has been shown to sensitize resistant cancer cell lines to chemotherapeutic agents like paclitaxel[]. It inhibits P-glycoprotein efflux activity, which is responsible for drug resistance in cancer cells. This suggests that this compound could enhance the efficacy of certain cancer treatments.

Antimycobacterial Activity

This compound exhibits potent antimycobacterial activity, making it a potential candidate for treating infections caused by Mycobacterium species. Its ability to inhibit bacterial growth highlights its potential in developing new antimicrobial agents.

Anti-estrogenic Properties

This compound has been identified as a moderate tyrosinase inhibitor and exhibits anti-estrogenic properties[]. This suggests potential applications in the treatment of hormone-related cancers and conditions influenced by estrogen levels.

Inhibition of RNA Polymerase

This compound acts as an RNA polymerase inhibitor, affecting the synthesis of RNA in cells[]. This property can be leveraged in research to study gene expression and the effects of RNA synthesis inhibition on cellular processes.

Inhibition of DNA Topoisomerase II-α

This compound inhibits DNA topoisomerase II-α, an enzyme involved in DNA replication and transcription[]. This inhibition can lead to apoptosis in cancer cells, making this compound a potential anticancer agent.

Antioxidant Activity

This compound has been shown to possess antioxidant properties, which can help in protecting cells from oxidative stress and damage. This property is beneficial in preventing cellular aging and degenerative diseases.

Modulation of Neurotransmitter Levels

By inhibiting Monoamine Oxidase-A (MAO-A), this compound affects the breakdown of neurotransmitters like serotonin and dopamine[]. This modulation can have implications for treating neurological disorders and mood-related conditions.

Stress-Related Disorder Treatment

This compound has been shown to attenuate chronic restraint stress-induced depressive symptoms, indicating its potential as an anxiolytic and antidepressant agent[].

Properties

IUPAC Name

5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNKCZKRICBAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189171
Record name Rubrofusarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3567-00-8
Record name Rubrofusarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3567-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rubrofusarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rubrofusarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rubrofusarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUBROFUSARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533T23P5CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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